(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride
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Overview
Description
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position, two methyl groups at the 3- and 6-positions, and a methanamine group at the 2-position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride typically involves the nitration of a precursor pyridine compound followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:
Nitration: The precursor pyridine is nitrated using nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitropyridine undergoes a substitution reaction with an amine source, such as ammonia or a primary amine, to introduce the methanamine group.
Formation of Hydrochloride Salt: The final step involves treating the amine product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridines.
Scientific Research Applications
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(5-nitropyridin-2-yl)methanamine: Similar structure but lacks the methyl groups at the 3- and 6-positions.
(6-Nitropyridin-3-yl)methanamine: Similar structure but with different positioning of the nitro and methanamine groups.
Uniqueness
(3,6-Dimethyl-5-nitro-2-pyridyl)methanamine;hydrochloride is unique due to the presence of both methyl groups and the nitro group, which can influence its reactivity and biological activity. The specific positioning of these groups can result in different chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3,6-dimethyl-5-nitropyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-5-3-8(11(12)13)6(2)10-7(5)4-9;/h3H,4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWCKONMSLRLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1CN)C)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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